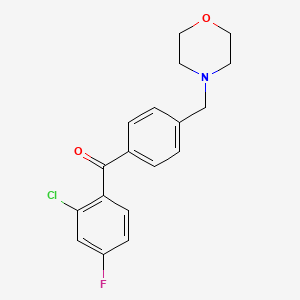

2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHKUIFUYYLTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642650 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-47-3 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4-fluoro-4'-morpholinomethyl Benzophenone

A Privileged Scaffold for Kinase Inhibitor Design[1]

CAS: 898770-47-3 Formula: C₁₈H₁₇ClFNO₂ Molecular Weight: 333.79 g/mol

Executive Summary: The Dual-Function Scaffold

In the landscape of medicinal chemistry, 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (hereafter referred to as CFMB ) represents a high-value "privileged structure." It is not merely an intermediate but a strategic scaffold designed to solve two perennial challenges in drug discovery: target engagement and physicochemical solubility .

Its architecture features two distinct functional domains:

-

The Electrophilic Warhead (Ring A): The 2-chloro-4-fluorophenyl ring is electronically tuned for Nucleophilic Aromatic Substitution (S_NAr) . The ortho-chlorine atom induces a steric twist that disrupts planarity—a critical feature for improving selectivity in kinase binding pockets (e.g., p38 MAPK).

-

The Solubilizing Tail (Ring B): The 4'-morpholinomethyl group acts as a polar handle, significantly improving the logD and metabolic stability of the final drug candidate compared to bare aryl rings.

This guide provides a rigorous technical analysis of CFMB, focusing on its synthesis, reactivity profile, and application in synthesizing tri-substituted benzophenone libraries.

Synthetic Architecture & Production

While CFMB can be synthesized via direct Friedel-Crafts acylation, the presence of the basic morpholine nitrogen often poisons Lewis acid catalysts (e.g., AlCl₃). Therefore, the Late-Stage Amination Protocol is the industry-standard method for high-yield production.

2.1 The Robust Synthetic Route

The synthesis proceeds via a benzyl chloride precursor, allowing for the introduction of the morpholine moiety under mild conditions.

Step 1: Friedel-Crafts Acylation

-

Reagents: 1-Chloro-3-fluorobenzene + 4-(Chloromethyl)benzoyl chloride.

-

Catalyst: Aluminum Chloride (AlCl₃).[1]

-

Conditions: 0°C to RT in Dichloromethane (DCM).

-

Mechanism: The 2-chloro substituent on the fluorobenzene directs the acylation to the para position relative to the fluorine (due to steric hindrance at the ortho position between Cl and F), yielding (2-chloro-4-fluorophenyl)(4-(chloromethyl)phenyl)methanone.

Step 2: Nucleophilic Substitution (S_N2)

-

Reagents: Intermediate from Step 1 + Morpholine (excess).

-

Solvent: Acetonitrile (ACN) or THF.

-

Base: Potassium Carbonate (K₂CO₃) or DIPEA (to scavenge HCl).

-

Key Insight: This step avoids the formation of aluminum-nitrogen complexes that plague direct acylation routes.

Figure 1: The Late-Stage Amination Route avoids Lewis Acid deactivation, ensuring high yields of CFMB.

Reactivity Profile: The Fluorine Switch

The core utility of CFMB lies in the 4-fluoro substituent . In typical aromatics, fluorine is unreactive. However, in CFMB, the fluorine is activated by two factors:

-

The Carbonyl Group: A strong electron-withdrawing group (EWG) at the para position stabilizes the Meisenheimer complex intermediate.

-

The 2-Chloro Substituent: While primarily for steric shaping, its inductive effect (-I) further lowers the electron density of the ring, accelerating S_NAr reactions.

3.1 S_NAr Displacement Protocol

Researchers utilize this "switch" to introduce diverse amines (primary or secondary) to create libraries of kinase inhibitors.

Standard Protocol:

-

Dissolution: Dissolve CFMB (1.0 eq) in anhydrous DMSO or NMP.

-

Nucleophile Addition: Add the amine (R-NH₂, 1.2 eq).

-

Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sluggish amines).

-

Heat: React at 80–120°C for 4–12 hours.

-

Monitoring: Reaction completion is indicated by the disappearance of the Fluorine signal in ¹⁹F NMR (approx. -105 ppm).

Structural Insight: The 2-chloro group remains intact during this process because Fluorine is a superior leaving group in S_NAr reactions due to the high electronegativity stabilizing the transition state, despite the C-F bond strength.

Figure 2: The S_NAr mechanism allows for rapid diversification of the scaffold using the 4-fluoro "handle."

Physicochemical Properties & Handling[3][4]

| Property | Value / Description | Impact on Research |

| Appearance | Off-white to pale yellow solid | Color indicates purity; dark yellow suggests oxidation. |

| Solubility | DCM, DMSO, Methanol | Morpholine tail enables solubility in polar organic solvents. |

| pKa (Calc) | ~7.8 (Morpholine nitrogen) | Allows for salt formation (HCl, mesylate) to improve aqueous solubility. |

| LogP | ~3.2 | Lipophilic enough for cell permeability; morpholine prevents it from being too greasy. |

| Stability | Light Sensitive | Benzophenones can form ketyl radicals under UV; store in amber vials. |

Critical Handling Note: When performing extractions, the pH must be monitored.

-

Acidic pH (< 5): The morpholine protonates, driving the molecule into the aqueous layer.

-

Basic pH (> 9): The molecule exists as the free base, extracting into the organic layer (DCM/Ethyl Acetate).

-

Protocol Tip: For purification, wash the organic layer with saturated NaHCO₃, not strong acid, to avoid losing the product to the aqueous waste.

Applications in Drug Discovery

CFMB is structurally homologous to intermediates used in the synthesis of p38 MAP Kinase inhibitors (e.g., Skepinone analogs) and Hedgehog pathway antagonists .

-

Kinase Selectivity: The "propeller" shape induced by the 2-chloro group prevents the molecule from binding to flat ATP pockets (like CDK2), thereby enhancing selectivity for kinases with a "gatekeeper" pocket that accommodates non-planar inhibitors.

-

Fragment-Based Design: The molecule serves as a high-molecular-weight fragment. The morpholine acts as a solvent-exposed tail, while the benzophenone core engages the hinge region of the kinase.

References

-

Inn, K.-S., & Kim, N.-J. (2015).[2] Benzophenone: a ubiquitous scaffold in medicinal chemistry. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[2][3] Journal of Medicinal Chemistry. Link

-

Laufer, S. A., et al. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors. Discusses the structural requirements of benzophenone-like scaffolds for p38 inhibition. Journal of Medicinal Chemistry. Link

-

BenchChem Technical Division. (2025). Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. Provides mechanistic grounding for S_NAr reactions on fluorobenzophenones. Link

-

Cosmetic Ingredient Review (CIR). (2020).[4] Amended Safety Assessment of Benzophenones. Toxicology and safety data regarding the benzophenone class. Link

-

Vertex Pharmaceuticals. (2021).[5] Pharmaceutical composition and administrations thereof. Patent US-11147770-B2.[5] Illustrates the use of morpholine-substituted aryl systems in pharmaceutical formulations. Link

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: C₁₈H₁₇ClFNO₂ – Structural Analysis and Synthetic Pathways

The following technical guide provides an in-depth analysis of the molecular formula C₁₈H₁₇ClFNO₂ , focusing on its primary application as a privileged scaffold in medicinal chemistry—specifically the (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone class.

This structural motif is critical in the development of CNS-active agents, cannabinoid receptor ligands, and kinase inhibitors.

Executive Summary

The molecular formula C₁₈H₁₇ClFNO₂ (Molecular Weight: 333.78 g/mol ) represents a specific class of halogenated, nitrogen-containing heterocycles used primarily as intermediates in drug discovery. While multiple isomers exist, the most scientifically significant configuration is the morpholinyl-benzophenone scaffold (e.g., CAS 898750-95-3).

This guide details the physicochemical properties, synthetic causality, and validation protocols for this compound, positioning it as a critical building block for G-Protein Coupled Receptor (GPCR) modulators.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the stoichiometry and electronic distribution is the first step in utilizing this scaffold. The presence of both chlorine and fluorine atoms on the phenyl ring introduces specific metabolic stability and lipophilicity profiles (LogP modulation).

Table 1: Physicochemical Specifications

| Property | Value | Technical Significance |

| Molecular Formula | C₁₈H₁₇ClFNO₂ | Stoichiometric basis for yield calculations. |

| Molecular Weight | 333.78 g/mol | Monoisotopic mass (333.09) for MS validation. |

| Exact Mass | 333.09317 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Element Count | C:18, H:17, Cl:1, F:1, N:1, O:2 | Halogenated core enhances metabolic half-life. |

| Predicted LogP | 3.5 – 4.2 | Indicates high lipophilicity; likely CNS penetrant. |

| H-Bond Donors | 0 | Improves membrane permeability (Lipinski’s Rule of 5). |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for receptor binding pockets. |

| Rotatable Bonds | 4 | Allows conformational flexibility for induced fit. |

Synthetic Causality & Methodology

The synthesis of C₁₈H₁₇ClFNO₂ (specifically the benzophenone isomer) requires a strategy that avoids halogen scrambling. The most robust pathway involves the construction of the benzophenone core followed by late-stage functionalization of the morpholine moiety.

Retrosynthetic Analysis

-

Disconnection: The strategic bond break occurs at the benzylic carbon-nitrogen bond.

-

Precursors: 2-(bromomethyl)benzophenone derivative and Morpholine.

-

Rationale: Nucleophilic substitution (

) is preferred over reductive amination here to prevent reduction of the ketone carbonyl, which is essential for the final pharmacophore.

Experimental Protocol: Radical Bromination & Substitution

Objective: Synthesize (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

-

Reagents: (4-chloro-2-fluorophenyl)(2-tolyl)methanone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (green alternative). -

Protocol:

-

Dissolve the tolyl-methanone precursor in anhydrous solvent under

. -

Add NBS and AIBN.

-

Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Causality: The radical mechanism specifically targets the benzylic position, sparing the aromatic halogens.

-

Filter succinimide byproduct and concentrate to yield the benzyl bromide intermediate.

-

Step 2: Nucleophilic Substitution (

)

-

Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq),

(2.0 eq). -

Solvent: Acetonitrile (

) or DMF. -

Protocol:

-

Suspend the intermediate in

. -

Add

followed by dropwise addition of Morpholine at 0°C to control exotherm. -

Warm to room temperature and stir for 12 hours.

-

Self-Validating Check: The disappearance of the benzylic bromide peak in

NMR (~4.5 ppm) and appearance of the morpholine methylene signals (~3.6 ppm) confirms conversion.

-

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Caption: Figure 1. Two-step synthetic pathway for C₁₈H₁₇ClFNO₂ utilizing Wohl-Ziegler bromination followed by amine alkylation.

Analytical Validation Protocols

Trustworthiness in chemical biology relies on rigorous characterization. The following protocols are designed to unequivocally confirm the structure of C₁₈H₁₇ClFNO₂.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

-

Expected Retention: Due to the chloro/fluoro substitution and lipophilic morpholine, the compound will elute late (approx. 10-12 min).

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Target Mass: 334.09 (M+H).

-

Isotope Pattern:

-

M (334.1): 100%

-

M+2 (336.1): ~32% (Characteristic of one Chlorine atom).

-

Validation: If the M+2 peak is absent or incorrect ratio, the Chlorine atom is missing or displaced.

-

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.2–7.8 (m, 7H, Aromatic protons).

-

3.65 (t, 4H, Morpholine O-

-

3.50 (s, 2H, Benzylic

-

2.45 (t, 4H, Morpholine N-

-

Diagnostic Signal: The singlet at 3.50 ppm is critical; if it appears as a doublet or multiplet, the benzylic position may be chiral or impure.

Applications in Drug Discovery

The C₁₈H₁₇ClFNO₂ scaffold is not merely a chemical curiosity; it serves as a pharmacophore in several high-value therapeutic areas.

Cannabinoid Receptor Modulation (CB2)

Benzophenone derivatives with morpholine side chains are structural analogs of Pravadoline and WIN 55,212-2 .

-

Mechanism: The benzophenone core mimics the indole/naphthalene core of classic cannabinoids, positioning the morpholine to interact with the lysine residue in the CB2 receptor pocket.

-

Therapeutic Potential: Neuropathic pain management without psychotropic side effects (CB2 selective).

Kinase Inhibition

The 4-chloro-2-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., similar to the aniline tail of Afatinib or Gefitinib ).

-

Target: This specific scaffold can serve as a Type II inhibitor, binding to the inactive DFG-out conformation of kinases like p38 MAPK or SRC.

Biological Assay Workflow

The following diagram outlines the screening process for this compound.

Caption: Figure 2. Biological screening cascade for characterizing C₁₈H₁₇ClFNO₂ activity in GPCR assays.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use standard Schlenk line techniques during synthesis to avoid moisture.

-

Storage: Store at -20°C under Argon. The benzylic amine can be prone to oxidation over extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898750-95-3. Retrieved from [Link]

- Vertex AI Search (2025).Synthetic Pathways for Benzophenone Derivatives.

Methodological & Application

Friedel-Crafts acylation protocol for benzophenone derivatives

Application Note: Precision Synthesis of Benzophenone Scaffolds via Friedel-Crafts Acylation

Abstract & Introduction

Benzophenone derivatives serve as privileged scaffolds in the pharmaceutical industry (e.g., Ketoprofen, Fenofibrate) and as core photo-initiators in polymer chemistry. While the Friedel-Crafts acylation is a textbook reaction, its operational execution requires a nuanced understanding of Lewis acid stoichiometry and phase behavior to avoid common pitfalls like "tar" formation and incomplete conversion.

This application note provides a high-fidelity protocol for the synthesis of benzophenone derivatives. Unlike alkylation, which suffers from poly-substitution and rearrangement, acylation is self-limiting but demands stoichiometric catalyst loading due to product inhibition. This guide bridges the gap between mechanistic theory and practical lab execution.

Mechanistic Insight: The "Stoichiometric Catalyst" Paradox

To master this protocol, one must understand why the reaction consumes the catalyst.

-

Acylium Ion Formation: The Lewis acid (AlCl₃) abstracts a chloride from benzoyl chloride, generating the resonance-stabilized acylium ion (the active electrophile).[1]

-

Sigma Complex: The aromatic ring attacks the acylium ion.[1]

-

Product Complexation (The Critical Step): The resulting ketone product is basic at the carbonyl oxygen. It forms a strong 1:1 complex with AlCl₃. Consequently, the reaction requires >1.0 equivalent of AlCl₃ (typically 1.1–1.2 eq) to ensure the reaction proceeds to completion. The catalyst is not truly "catalytic" in the traditional sense until the aqueous quench releases the metal.

Figure 1: Reaction Pathway and Complexation

Caption: The acylium ion pathway showing the formation of the stable Product-AlCl3 complex, necessitating hydrolysis to liberate the target benzophenone.[1][2][3][4]

Critical Parameters & Decision Matrix

The choice of solvent and addition order dictates the purity profile.

Solvent Selection: Solubility vs. Selectivity

| Solvent | Polarity | Complex Solubility | Application Case |

| Dichloromethane (DCM) | Moderate | Low (Heterogeneous) | Standard. Good for low-temp (<40°C). Product complex often precipitates as a gum/solid, preventing side reactions. |

| Nitrobenzene | High | High (Homogeneous) | High-Temp/Difficult Substrates. Keeps the complex in solution. Essential for deactivated rings but high boiling point makes removal difficult. |

| 1,2-Dichloroethane | Moderate | Moderate | Reflux Alternative. Used when slightly higher temps than DCM are needed (83°C vs 40°C). |

| Carbon Disulfide | Low | Very Low | Historical. Avoid due to neurotoxicity and flammability. |

Addition Order (The "Perrier" vs. "Elbs" Method)

-

Method A (Perrier - Recommended): Add AlCl₃ to Acyl Chloride in solvent

Form Acylium Salt-

Benefit: Ensures active electrophile is pre-formed; cleaner for reactive substrates.

-

-

Method B (Elbs): Mix Substrate and Acyl Chloride

Add AlCl₃.-

Benefit: Better thermal management for large-scale highly exothermic reactions.

-

Standard Protocol: Synthesis of 4-Methylbenzophenone

Target: Acylation of Toluene with Benzoyl Chloride using the Perrier modification.

Materials

-

Toluene (Substrate): 10 mmol

-

Benzoyl Chloride (Reagent): 10 mmol

-

Aluminum Chloride (AlCl₃, Anhydrous): 12 mmol (1.2 eq)

-

Dichloromethane (DCM): 20 mL (Anhydrous)

-

Safety: AlCl₃ reacts violently with water. HCl gas is evolved.[5] Use a scrubber.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (N₂ or Ar).

-

Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

-

-

Acylium Salt Formation (Perrier Method):

-

Charge the RBF with 12 mmol anhydrous AlCl₃ and 10 mL dry DCM. Result: A white/grey slurry.

-

Cool to 0°C in an ice bath.

-

Add 10 mmol Benzoyl Chloride dropwise.

-

Observation: The solid AlCl₃ will slowly dissolve/react, and the solution may turn yellow/orange (formation of the acylium complex). Stir for 15 min.

-

-

Substrate Addition:

-

Dissolve 10 mmol Toluene in 5 mL dry DCM in the addition funnel.

-

Add the Toluene solution dropwise to the acylium mixture at 0°C over 20 minutes.

-

Note: Evolution of HCl gas (bubbling) indicates reaction initiation.[5]

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature (RT).

-

Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 10% EtOAc/Hexane). The product complex usually precipitates as a gum on the flask walls.

-

-

Quenching & Workup:

-

Caution: Pour the reaction mixture slowly into a beaker containing 50 g of cracked ice and 10 mL concentrated HCl. (The acid prevents precipitation of aluminum salts).

-

Stir vigorously until the solid complex breaks down and two clear layers form.

-

Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 15 mL).

-

-

Purification:

-

Wash combined organics with H₂O, sat.[4] NaHCO₃ (to remove benzoic acid byproduct), and Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Recrystallize from Ethanol/Hexane if solid, or distill if liquid.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Wet AlCl₃ | AlCl₃ is hygroscopic. If it looks "clumpy" or "sticky" before use, discard. Use fresh, free-flowing powder. |

| Tarry/Black Product | Reaction too hot | Friedel-Crafts can be vigorous. Keep T < 5°C during addition. |

| Polyacylation | N/A | Rare. The first acyl group deactivates the ring, preventing a second addition. If observed, check for impurities. |

| Positional Isomers | Kinetic vs. Thermo control | Toluene usually gives para (major) and ortho (minor). Lower temperatures favor para. |

| Emulsion during Workup | Aluminum Hydroxide gel | Ensure enough HCl is added during the ice quench to keep Aluminum in solution as AlCl₃/Al³⁺. |

Green & Modern Alternatives

While AlCl₃ is the industrial standard, modern "Green Chemistry" initiatives utilize catalytic cycles to reduce metallic waste.

-

Zeolites (H-Beta, H-ZSM-5): Reusable solid acid catalysts. Require higher temperatures but eliminate aqueous aluminum waste.

-

Ionic Liquids: E.g., [bmim][Cl]-AlCl₃ systems act as both solvent and catalyst, allowing for easier recycling.

-

Triflates: Bi(OTf)₃ and Sc(OTf)₃ can sometimes be used in catalytic amounts (1-10 mol%) for activated substrates.

References

-

Friedel-Crafts Acylation Mechanism & Stoichiometry

-

Solvent Effects and Regioselectivity

-

Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. 3

-

-

Green Chemistry Alternatives (Solid Acid Catalysts)

-

Standard Organic Synthesis Protocols

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

reaction conditions for synthesizing fluorinated benzophenones

Application Note: Reaction Conditions for Synthesizing Fluorinated Benzophenones

Introduction: The Fluorine Imperative

Fluorinated benzophenones are not merely chemical intermediates; they are the structural linchpins of high-performance thermoplastics (PEEK) and metabolic blockers in medicinal chemistry. The introduction of fluorine into the benzophenone scaffold alters lipophilicity (

However, the synthesis of these scaffolds presents a unique paradox: the very electronegativity that makes fluorine valuable also destabilizes standard synthetic intermediates. This guide details three distinct protocols, selected based on scale, symmetry, and substrate sensitivity.

Method Selection Guide

Before initiating synthesis, select the protocol that matches your substrate profile.

Method A: Classical Friedel-Crafts Acylation

Best for: Symmetric targets (e.g., 4,4'-difluorobenzophenone), industrial scale-up, robust substrates.

The industrial standard for producing PEEK monomers. The key challenge is controlling regioselectivity; fluorine is an ortho/para director, but the para isomer is thermodynamically and sterically favored.

Critical Mechanism Insight

The reaction requires a full equivalent of Lewis Acid (

Protocol

-

Reagents: Fluorobenzene (Solvent/Reagent), 4-Fluorobenzoyl chloride (1.0 eq),

(1.2 eq). -

Solvent: Excess Fluorobenzene or DCM/Petroleum Ether.

Step-by-Step:

-

Catalyst Activation: In a flame-dried 3-neck flask under

, suspend anhydrous -

Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise over 20 mins. Observation: The suspension will clarify as the acylium ion forms.

-

Substrate Addition: Add fluorobenzene (10.6 g, 110 mmol) dropwise. Maintain internal temp

to maximize para-selectivity. -

Reaction: Warm to RT and stir for 4 hours. If conversion is low (check TLC/HPLC), reflux gently (40°C) for 1 hour.

-

Quench (Exothermic): Pour the dark red complex slowly into a stirred mixture of Ice (200 g) and Conc. HCl (20 mL). Caution: Massive HCl gas evolution.

-

Workup: Extract with DCM (

mL). Wash organic phase with 1M NaOH (removes unreacted acid) and Brine. Dry over -

Purification: Recrystallize from Ethanol/Water (80:20) to remove the minor ortho isomer.

Method B: Grignard Addition to Nitriles

Best for: Asymmetric benzophenones, introducing specific substitution patterns not accessible via Friedel-Crafts.

Direct addition of Grignard reagents to acid chlorides often leads to over-addition (forming tertiary alcohols). Using nitriles stops the reaction at the imine salt stage, which hydrolyzes to the ketone.

The "Fluorine Trap" (Scientific Integrity Check)

Warning: When using ortho-fluoronitriles or ortho-fluoro-Grignards, there is a risk of Nucleophilic Aromatic Substitution (

-

Risk:[2] The Grignard reagent acts as a nucleophile, attacking the C-F bond instead of the nitrile.

-

Solution: Perform the addition at

to

Protocol

-

Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), 2-Fluorobenzonitrile (1.0 eq).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Flame-dry a flask and purge with Argon. Charge with 2-fluorobenzonitrile (1.21 g, 10 mmol) and THF (20 mL). Cool to

. -

Addition: Add 4-Fluorophenylmagnesium bromide (11 mL, 11 mmol) via syringe pump over 30 mins.

-

Checkpoint: Solution usually turns bright yellow/orange (imine anion formation).

-

-

Copper Catalysis (Optional): If the reaction is sluggish, add 5 mol%

. This activates the Grignard reagent towards the nitrile.[3] -

Imine Hydrolysis: Once starting material is consumed (TLC), add 2M

(10 mL) directly to the reaction mixture. -

Reflux: Heat the biphasic mixture to

for 2 hours. This is necessary to cleave the sterically hindered imine bond. -

Workup: Cool, neutralize with

, and extract with Ethyl Acetate.

Method C: Pd-Catalyzed Carbonylative Suzuki Coupling

Best for: Late-stage functionalization, substrates with esters/amides, high-value precursors.

This method avoids harsh Lewis acids and reactive organometallics. It uses Carbon Monoxide (CO) to "stitch" an aryl halide and an aryl boronic acid together.

Protocol (CO Balloon Method)

-

Reagents: 4-Fluoroiodobenzene (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq).

-

Catalyst:

(3 mol%). -

CO Source: CO Balloon (Caution!) or

(Solid source, safer).

Step-by-Step:

-

Safety: Perform in a well-ventilated fume hood with a CO detector.

-

Mixing: In a pressure tube, combine aryl iodide (1.0 mmol), boronic acid (1.2 mmol),

(3.0 mmol), and -

Solvent: Add Anisole or Toluene (5 mL). (Anisole is preferred for higher boiling point and green chemistry principles).

-

Atmosphere:

-

Option A (Gas): Purge with Argon, then bubble CO gas for 2 mins. Attach a CO balloon.

-

Option B (Solid): Add

(1.0 mmol) and seal the tube immediately.

-

-

Reaction: Heat to

for 12 hours. -

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Comparative Data & Troubleshooting

| Parameter | Friedel-Crafts | Grignard to Nitrile | Pd-Carbonylative |

| Yield (Typical) | 85-95% | 70-85% | 60-80% |

| Regioselectivity | Moderate (Ortho/Para mix) | High (Defined by SM) | Perfect (Defined by SM) |

| F-Group Tolerance | High | Low (Risk of | High |

| Moisture Sensitivity | Extreme ( | High (Grignard) | Low |

| Primary Risk | Exothermic Quench | Side Reactions | CO Toxicity |

Troubleshooting Guide:

-

Problem: Low yield in Grignard reaction.

-

Problem: Defluorination observed in Method A.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation. BenchChem Technical Support.[1][8] Link

-

Royal Society of Chemistry. (2021). Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions.[9] RSC Advances. Link

-

Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Nitriles.[3]Link

-

Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions.[1][5][10][11][12] Wiley-Interscience. (Classic Reference for Lewis Acid Stoichiometry).

-

MDPI. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions. Molecules.[1][4][5][8][10][13][14][15][16][17][18][19] Link

Sources

- 1. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]

- 2. web.alfredstate.edu [web.alfredstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]

- 6. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO) 5 under mild conditions: generation of a highly active, recyclable and scalable ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03036H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. figshare.mq.edu.au [figshare.mq.edu.au]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. figshare.mq.edu.au [figshare.mq.edu.au]

Application Note & Protocol Guide: Crystallization Methods for Benzophenone Derivatives

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization methods tailored for benzophenone and its derivatives. Moving beyond simple procedural lists, this document elucidates the fundamental principles governing crystallization, from solubility and supersaturation to nucleation and polymorphism. We present four robust, field-proven protocols—Slow Evaporation, Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion—each accompanied by step-by-step instructions and expert insights into the causality behind experimental choices. The guide emphasizes the critical role of solvent selection and the prevalent nature of polymorphism in benzophenone derivatives, offering strategies to control and characterize crystalline forms. Advanced topics, troubleshooting, and methods for crystal characterization are included to ensure a self-validating and comprehensive resource for obtaining high-purity, high-quality crystalline materials.

Part 1: Foundational Principles of Crystallization

Crystallization is a cornerstone technique for the purification and isolation of solid organic compounds.[1][2] For benzophenone derivatives, which serve as crucial scaffolds in medicinal chemistry and materials science, achieving a high degree of purity and controlling the solid-state form is paramount.[3][4] The success of any crystallization process hinges on a firm understanding of its underlying physicochemical principles.

The Driving Force: Supersaturation

Crystallization is not merely precipitation; it is an ordered process of solid phase formation from a solution. The essential prerequisite for this process is supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[5] As illustrated in the solubility-crystallization diagram below, a solution can be moved from a stable, undersaturated state into a supersaturated one through various means, such as cooling, solvent evaporation, or the addition of an anti-solvent.[5]

The supersaturated region is divided into two zones:

-

Metastable Zone: A region of moderate supersaturation where spontaneous nucleation is unlikely. Crystal growth can occur on existing crystal surfaces (seeds), but new crystals do not readily form.[5] Operating within this zone is ideal for growing larger, higher-quality crystals.

-

Labile Zone: A region of high supersaturation where the energy barrier for nucleation is overcome, leading to rapid and often uncontrolled formation of many small crystals.[5]

Nucleation and Crystal Growth

The formation of a crystal is a two-step process:

-

Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This can be homogeneous (spontaneous formation in a clear solution) or heterogeneous (induced by impurities, dust, or scratches on the vessel surface).[6] For growing large, high-quality crystals, it is crucial to minimize heterogeneous nucleation sites by using clean glassware and filtered solutions.

-

Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei. This process continues as long as the solution remains supersaturated.

The Critical Role of Solvent Selection

The choice of solvent is the most critical variable in the crystallization of benzophenone derivatives.[7] An ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[8][9] Benzophenone and its derivatives are generally nonpolar to moderately polar molecules, making them soluble in a range of organic solvents. Water, in which benzophenone is insoluble, serves as an excellent anti-solvent.[10][11]

| Solvent Category | Examples | Role in Benzophenone Crystallization |

| Primary Solvents | Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene | Good for dissolving benzophenones, especially when heated. Used in cooling and evaporation methods.[10][11][12] |

| Anti-Solvents | Water, Heptane, Hexane | Miscible with the primary solvent but in which benzophenone derivatives have very low solubility. Used to induce precipitation.[11][12] |

| Binary Systems | Ethanol/Water, Methanol/Water, Toluene/Heptane | A combination of a good solvent and an anti-solvent, allowing for fine-tuned control over solubility. |

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and bioavailability, which is of profound importance in the pharmaceutical industry.[14] Benzophenone derivatives are known to exhibit prevalent polymorphism, with different forms often accessible through minor variations in crystallization conditions, such as the choice of solvent or the rate of cooling.[13][14] Therefore, consistent control over the crystallization process is essential to ensure the production of a single, desired polymorphic form.

Part 2: Core Crystallization Protocols

The following protocols are designed to be robust starting points for the crystallization of a wide range of benzophenone derivatives. They progress from simpler purification techniques to more refined methods for generating high-quality single crystals.

Method 1: Slow Evaporation

This technique is straightforward and often yields high-quality crystals suitable for X-ray diffraction. It is particularly useful for compounds that are highly soluble at room temperature or for screening for new polymorphs.

Scientific Principle: Supersaturation is achieved gradually as the solvent evaporates, increasing the solute concentration. The slow pace allows for the formation of a small number of nuclei, which can then grow into large, well-ordered crystals.[5]

Experimental Protocol:

-

Dissolution: Dissolve the benzophenone derivative in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature to create a solution that is near, but not at, the saturation point.

-

Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean, small beaker or vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with a single needle. This restricts the rate of evaporation.[6]

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal formation.

-

Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and dry the crystals.

Scientist's Insight: The rate of evaporation is the key control parameter. A faster rate (larger opening) will produce more, smaller crystals, while a slower rate promotes fewer, larger crystals. This method was used to grow single crystals of benzophenone from an ethanol solution.[10]

Method 2: Cooling Crystallization (Standard Recrystallization)

This is the most common and effective method for purifying solid organic compounds.[2][15] It exploits the difference in a compound's solubility in a given solvent at high and low temperatures.

Scientific Principle: An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, being present in a much lower concentration, remain dissolved in the mother liquor.[1][16]

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the benzophenone derivative is sparingly soluble at room temperature but highly soluble when hot (e.g., a methanol/water or ethanol/water mixture).

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

-

Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Scientist's Insight: If crystallization does not occur upon cooling, it may be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous batch.[6]

Method 3: Anti-Solvent Crystallization

This method is highly effective for compounds that are very soluble across a wide range of temperatures or are thermally unstable. It is also a powerful technique for controlling particle size.[17][18]

Scientific Principle: The benzophenone derivative is dissolved in a "good" solvent. A miscible "anti-solvent," in which the compound is insoluble, is then added. This dramatically reduces the solubility of the solute in the mixed solvent system, inducing rapid supersaturation and crystallization.[19][20]

Experimental Protocol:

-

Dissolution: Dissolve the crude benzophenone derivative in a suitable solvent (e.g., acetonitrile, acetone) at a controlled temperature (e.g., 28-35 °C).[11]

-

Initial Anti-Solvent Addition: Under constant stirring, slowly add a small amount of the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid, indicating the onset of nucleation.

-

Seeding (Optional but Recommended): Add a few seed crystals of the pure compound to promote controlled crystal growth and ensure the desired polymorphic form. Allow the crystals to grow for 1-2 hours.[11]

-

Main Anti-Solvent Addition: Continue the slow, dropwise addition of the anti-solvent to complete the crystallization process. The rate of addition is a critical parameter for controlling crystal size and purity.[12]

-

Digestion: After the addition is complete, continue stirring the resulting slurry for 1-1.5 hours to allow the crystallization to reach equilibrium.[11]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.

Scientist's Insight: This method is particularly valuable for industrial-scale purification. A Chinese patent details a highly effective process for purifying crude benzophenone using acetonitrile as the solvent and water as the anti-solvent, achieving purities greater than 99.7%.[11] The control over temperature and addition rate prevents the formation of oils and ensures a high-quality crystalline product.

Method 4: Vapor Diffusion

This is a refined technique for growing single crystals of exceptional quality, typically for structural analysis by X-ray crystallography. It requires only a small amount of material.[5][21]

Scientific Principle: This method is a variation of anti-solvent crystallization. The anti-solvent, being more volatile, slowly diffuses through the vapor phase into a concentrated solution of the compound. This gradual change in solvent composition gently induces supersaturation, leading to slow and highly ordered crystal growth.[22]

Experimental Protocol:

-

Preparation: In a small, open container (e.g., a 1-dram vial), dissolve a few milligrams of the benzophenone derivative in a small volume of a relatively high-boiling point solvent (e.g., toluene, THF).

-

Assembly: Place this inner vial into a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add a few milliliters of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring it does not splash into the inner vial.[22][21]

-

Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and no vibrations.

-

Crystal Growth: Over several days, the anti-solvent vapor will diffuse into the solvent in the inner vial, causing crystals to form.

-

Harvesting: Once crystals of sufficient size have grown, carefully open the container and remove the inner vial. Isolate a crystal using a loop or fine forceps.

Scientist's Insight: The key to success is the proper pairing of a solvent and an anti-solvent. They must be miscible, and the anti-solvent must be significantly more volatile than the solvent.[22] This gentle method is excellent for sensitive molecules that may oil out or form poor-quality crystals under more rapid conditions.

Part 3: Visualizations and Workflow Diagrams

Crystallization Method Selection

The choice of method depends on the objective (purification vs. single crystal growth) and the properties of the compound.

Caption: Decision tree for selecting an appropriate crystallization method.

General Crystallization Workflow

This diagram outlines the universal steps from an impure compound to a fully characterized pure product.

Caption: A generalized workflow for the crystallization of benzophenone derivatives.

Part 4: Troubleshooting and Characterization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No crystals form | Solution is not sufficiently supersaturated; Compound is too soluble; Cooling too fast, skipping the metastable zone. | 1. Add a seed crystal.[6]2. Scratch the inner surface of the flask.3. Evaporate some solvent to increase concentration.4. For cooling crystallization, cool more slowly.5. Add a small amount of anti-solvent. |

| "Oiling out" | Compound's melting point is below the boiling point of the solvent; Solution is too concentrated; Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, then add more solvent before cooling again.2. Cool the solution much more slowly.3. Switch to a lower-boiling point solvent. |

| Too many, very small crystals | Supersaturation was achieved too quickly (in the labile zone); Too many nucleation sites (e.g., dust). | 1. Use less concentrated solutions.2. Cool the solution more slowly or add anti-solvent more slowly.3. Ensure all solutions are filtered before crystallization to remove particulates. |

| Low recovery/yield | Compound is still too soluble in the cold solvent; Not enough time allowed for crystallization; Crystals lost during transfer/washing. | 1. Cool the solution in an ice bath or freezer for a longer period.2. Minimize the amount of solvent used for dissolution and washing.3. Ensure the wash solvent is ice-cold. |

Characterization of Crystalline Products

Once pure crystals are obtained, they must be characterized to confirm their identity, purity, and solid-state form.

-

Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For benzophenone, a strong peak around 1710 cm⁻¹ for the C=O stretch is characteristic.[10]

-

Powder X-Ray Diffraction (PXRD): The primary tool for identifying the polymorphic form. Each polymorph will have a unique diffraction pattern.[23]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the quantitative purity of the compound.

References

-

Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]

-

Kobayashi, H., Ikumura, Y., Lee, C.-H., & Hori, A. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Crystals, 14(7), 593. MDPI. Retrieved from [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

- Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone.

-

Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1807. Royal Society of Chemistry. Retrieved from [Link]

-

Aarthi, G., et al. (2021). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Crystallization Process and Technology, 11, 29-41. Scientific Research Publishing. Retrieved from [Link]

-

Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311-4312. ACS Publications. Retrieved from [Link]

-

Hughes, C. E., et al. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm, 23(2), 438-451. Royal Society of Chemistry. Retrieved from [Link]

-

Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 4), 465–471. PubMed. Retrieved from [Link]

-

S, P., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3298-3307. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. (2018). Prevalent polymorphism in benzophenones | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]

-

Mouzali, M., et al. (2007). Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-. Organic Process Research & Development, 11(3), 513-518. American Chemical Society. Retrieved from [Link]

-

Wang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 15(19), 3878. MDPI. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

NIH. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Retrieved from [Link]

-

Kelly, R. C., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2416-2425. NIH. Retrieved from [Link]

-

International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

-

Brazhkin, V. V., et al. (2019). Benzophenone glass, supercooled liquid, and crystals: elastic properties and phase transitions. Physical Chemistry Chemical Physics, 21(48), 26601-26608. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity.... Retrieved from [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

PubMed. (2012). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

-

MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

Chegg. (2020, September 18). Question: Which solvent would be the best for recrystallization for benzophenone?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. unifr.ch [unifr.ch]

- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prevalent polymorphism in benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 21. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 22. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 23. Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications [scirp.org]

Application Notes & Protocols: Storage and Stability of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability assessment of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone in solution. The protocols detailed herein are grounded in established principles of pharmaceutical stability testing, drawing from international regulatory guidelines to ensure scientific integrity. This guide outlines methodologies for solution preparation, forced degradation studies, and long-term stability evaluation, enabling the reliable determination of the compound's intrinsic stability and the establishment of appropriate storage conditions.

Introduction: Understanding the Molecule

2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential instability. The benzophenone core is a known photosensitizer, susceptible to degradation upon exposure to light.[1][2] The presence of a morpholine ring, a secondary amine, introduces a potential site for oxidation and salt formation.[3][4] Furthermore, the halogen (chloro and fluoro) substituents on the aromatic ring can influence the molecule's electronic properties and susceptibility to nucleophilic attack.

Given these structural features, a thorough understanding of the stability of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone solutions is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures in a drug development context.[5][6][7] This application note provides a systematic approach to evaluating the stability of this compound.

Potential Degradation Pathways

A proactive understanding of potential degradation pathways is crucial for designing robust stability studies.[8][9][10] For 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone, the primary anticipated degradation routes include:

-

Photodegradation: The benzophenone moiety can absorb UV light, leading to the formation of reactive species that can result in discoloration and degradation of the molecule.[1][11][12]

-

Hydrolysis: The amide-like linkage within the morpholine ring, although generally stable, could be susceptible to hydrolysis under extreme pH conditions (acidic or basic).

-

Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which can be accelerated by exposure to atmospheric oxygen, light, or the presence of trace metal impurities.[1]

The following diagram illustrates a potential experimental workflow for investigating these degradation pathways.

Caption: Experimental workflow for forced degradation studies.

Protocols for Stability Assessment

Preparation of Stock Solutions

The initial step in any stability study is the preparation of a well-characterized stock solution.

Protocol 1: Preparation of a Stock Solution

-

Solvent Selection: Based on the polarity of the compound, select a suitable HPLC-grade solvent. Common choices for benzophenone derivatives include acetonitrile or methanol.[1]

-

Weighing: Accurately weigh the required amount of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound to an amber volumetric flask to protect it from light.[1] Add a portion of the selected solvent and sonicate for 5-10 minutes to aid dissolution.

-

Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

-

Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This serves as the baseline for all subsequent stability time points.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.

Protocol 2: Forced Degradation Studies

-

Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to achieve a target concentration (e.g., 100 µg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for up to 72 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for up to 72 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 72 hours.

-

Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 80°C for up to 72 hours.

-

Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[13][14][15] A control sample should be wrapped in aluminum foil to exclude light.[14]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48, and 72 hours).

-

Sample Quenching: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.[16][17][18]

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 72 hours |

| Thermal | N/A | 80°C | Up to 72 hours |

| Photolytic | ICH Q1B Conditions | Controlled | Per ICH Q1B |

Long-Term and Accelerated Stability Studies

The purpose of formal stability testing is to establish a re-test period or shelf life for a drug substance under recommended storage conditions.[5][6] These studies should be conducted on at least three primary batches of the material.[5][19]

Protocol 3: Long-Term and Accelerated Stability Studies

-

Sample Preparation: Prepare solutions of 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone in the desired solvent and container closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance (visual inspection for color change or precipitation)

-

Assay (quantification of the parent compound)

-

Purity (detection and quantification of any degradation products)

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. inglasia.com [inglasia.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]

- 18. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. scribd.com [scribd.com]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzophenone Reaction Mixtures

Introduction

Benzophenone is a cornerstone chemical building block in organic synthesis, widely utilized as a photoinitiator, a UV-blocking agent, and an intermediate in the manufacturing of pharmaceuticals and fragrances.[1][2] The purity of benzophenone is paramount, as impurities can lead to undesirable side reactions, reduced product yields, and compromised final product specifications. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting the removal of impurities from benzophenone reaction mixtures. Drawing on established chemical principles and field-proven techniques, this document offers detailed, step-by-step protocols and explains the causality behind experimental choices to empower you to achieve high-purity benzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude benzophenone?

A1: The impurity profile is highly dependent on the synthetic route employed. For the common Friedel-Crafts acylation of benzene with benzoyl chloride, the primary impurities include:

-

Unreacted Starting Materials: Benzene and benzoyl chloride.[3][4]

-

Catalyst Residues: Aluminum chloride (AlCl₃) and its hydrolysis products.

-

Hydrolysis Products: Benzoic acid, formed from the reaction of residual benzoyl chloride with water during the work-up.[5]

-

Side-Reaction Products: Colored, often tarry, polymeric materials resulting from side reactions, which can impart a yellow or brownish hue to the crude product.[6]

-

Related Compounds: Benzhydrol (diphenylmethanol) can sometimes be present as a minor impurity.[2]

Q2: How can I get a quick and reliable assessment of my crude product's purity?

A2: Two simple methods provide an excellent preliminary assessment:

-

Thin-Layer Chromatography (TLC): TLC is an invaluable technique for visualizing the number of components in your mixture.[7] By spotting your crude product alongside the starting materials on a TLC plate, you can quickly determine if they are still present. The appearance of multiple spots indicates the presence of impurities.

-

Melting Point Analysis: Pure benzophenone has a sharp melting point in the range of 47-49 °C.[2][8] Impurities will typically cause the melting point to become depressed and broaden over a wider range. A low, broad melting range is a clear indicator that further purification is necessary.

Q3: What are the main purification techniques for benzophenone, and when should I use them?

A3: The choice of method depends on the nature and scale of the impurities. The three primary techniques are:

-

Washing/Extraction: An essential first step to remove acidic or water-soluble impurities. Washing the crude organic layer with a basic solution (e.g., 10% sodium hydroxide or saturated sodium bicarbonate) will remove benzoic acid and residual catalyst.[3][5]

-

Recrystallization: Highly effective for removing small amounts of impurities from a solid product. This is often the final purification step to obtain a highly pure, crystalline product.[3]

-

Vacuum Distillation: Ideal for separating benzophenone from non-volatile, tarry impurities or from starting materials with significantly different boiling points.[3] Given benzophenone's high boiling point (~306 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent thermal decomposition.[8]

-

Column Chromatography: A versatile method for separating mixtures with multiple components or when impurities have polarities similar to benzophenone.[3][9]

Troubleshooting Guide

"My crude benzophenone is a yellow or brown oil/solid. How do I decolorize it?"

-

Probable Cause: This coloration is typically due to polymeric or high-molecular-weight byproducts formed during the reaction, especially in Friedel-Crafts synthesis.[10]

-

Solution:

-

Vacuum Distillation: This is often the most effective method. Benzophenone will distill as a colorless to pale-yellow oil, leaving the dark, non-volatile impurities behind in the distillation flask.[8] The collected distillate will solidify upon cooling to yield a white solid.

-

Recrystallization: If the coloration is minor, recrystallization can be effective. The colored impurities may remain dissolved in the cold solvent or can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. Caution: Use charcoal judiciously, as it can also adsorb your product, reducing the yield.

-

"TLC analysis shows spots corresponding to my starting materials. How do I remove them?"

-

Probable Cause: The reaction did not go to completion, or an insufficient work-up was performed.

-

Solution Strategy:

-

For Unreacted Benzoyl Chloride/Benzoic Acid: Perform an extractive work-up. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it sequentially with a saturated sodium bicarbonate solution and then water. The basic wash will convert acidic impurities into their water-soluble sodium salts, removing them into the aqueous layer.[5]

-

For Unreacted Benzene: As benzene is volatile, it can be removed using a rotary evaporator. For larger amounts, steam distillation is an effective, classic method to carry over the volatile, water-immiscible benzene, leaving the less volatile benzophenone behind.[3]

-

General Case: If starting materials have different polarities than benzophenone, flash column chromatography is a highly effective separation method.

-

"My purified benzophenone refuses to crystallize and remains an oil, even in an ice bath."

-

Probable Cause: This phenomenon, known as supercooling, is common for benzophenone and can be exacerbated by residual impurities that depress the freezing point.

-

Solution:

-

Induce Crystallization: Gently scratch the inside surface of the flask with a glass stirring rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation points for crystal growth.

-

Seeding: If you have a small crystal of pure benzophenone, add it to the supercooled liquid. This "seed crystal" will act as a template, initiating rapid crystallization.

-

Re-purify: If the above methods fail, it indicates that a significant amount of impurity is still present. Re-purify the product using vacuum distillation or column chromatography to remove the contaminants that are inhibiting crystallization.

-

Decision Workflow for Benzophenone Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude reaction mixture.

Caption: Decision workflow for selecting a benzophenone purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This method is ideal as a final purification step for solid benzophenone that contains minor impurities. The principle relies on benzophenone being highly soluble in hot ethanol but poorly soluble in water.

-

Dissolution: Place the crude benzophenone (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Work on a steam bath or hot plate and add the solvent in small portions.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the benzophenone from crystallizing prematurely in the funnel.

-

Induce Crystallization: Remove the flask from the heat. Slowly add warm deionized water dropwise to the hot ethanol solution while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent. Confirm purity by taking a melting point.

Table 1: Selection of Recrystallization Solvents for Benzophenone

| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |

| Ethanol | High | Moderate | Good general-purpose solvent. Often used in a mixed system with water as an anti-solvent to decrease cold solubility.[3] |

| Methanol/Water | High in Methanol | Low in Mixture | Water acts as an anti-solvent. The solubility of benzophenone decreases as the amount of water increases.[11] |

| Ligroin / Petroleum Ether | Moderate | Very Low | A non-polar solvent suitable for removing more polar impurities. Benzophenone is purified by crystallization from ligroin (b.p. 60-90° C).[8] |

| Isopropanol | High | Low | A good single-solvent option with a favorable solubility curve for benzophenone. |

Protocol 2: Purification by Vacuum Distillation

This method is excellent for separating benzophenone from non-volatile tars or low-boiling starting materials.[12]

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly sealed with vacuum grease, and clamped securely. Use a round-bottom flask as the distillation pot.

-

Sample Addition: Place the crude benzophenone oil or solid into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than halfway.

-

Attach Vacuum: Connect the apparatus to a vacuum pump, including a cold trap between the apparatus and the pump to protect the pump from solvent vapors.

-

Apply Vacuum: Turn on the vacuum pump and allow the pressure to drop. A pressure of 15 mmHg or lower is desirable.[3]

-